6-Methylhept-1-en-3-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

28339-57-3 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

6-methylhept-1-en-3-yne |

InChI |

InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3 |

InChI Key |

ZABDDGZHXCDSCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC#CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methylhept-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Methylhept-1-en-3-yne. Due to a notable lack of experimentally derived data in the current scientific literature, this document primarily presents computed data and discusses expected properties and reactivity based on the compound's chemical structure. The information herein serves as a foundational resource, intended to be supplemented by experimental validation.

Core Chemical Identity and Physical Properties

This compound is an organic compound featuring a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond. This enyne structure imparts unique electronic and reactive characteristics to the molecule. While experimental data on its physical properties are not available, computed values from reputable chemical databases provide foundational information.

Table 1: Computed Chemical and Physical Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C₈H₁₂ | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28339-57-3 | PubChem[1] |

| Canonical SMILES | CC(C)CC#CC=C | PubChem[1] |

| InChI | InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3 | PubChem[1] |

| InChIKey | ZABDDGZHXCDSCW-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Predicted) | 3.1 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Complexity | 117 | PubChem[1] |

Note: The predicted XLogP3 value suggests that this compound is a nonpolar molecule with low predicted water solubility. The absence of hydrogen bond donors or acceptors in its structure supports this prediction. Key experimental data such as boiling point, melting point, and density are currently unavailable.

Proposed Synthesis and Experimental Protocol

A validated, step-by-step synthesis protocol for this compound has not been published. However, a plausible and widely utilized method for constructing such enyne frameworks is the Sonogashira cross-coupling reaction.[2][3][4] This palladium- and copper-catalyzed reaction couples a vinyl halide with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling Approach

This protocol is a generalized procedure and would necessitate optimization for the specific synthesis of this compound.

Materials:

-

Vinyl bromide

-

3-Methyl-1-butyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

-

Under an inert atmosphere (e.g., Argon), a solution of 3-Methyl-1-butyne and vinyl bromide is prepared in anhydrous tetrahydrofuran.

-

To this solution, the palladium catalyst, copper(I) iodide, and triethylamine are added sequentially.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Profile (Predicted)

While no experimental spectra are available, the expected spectroscopic characteristics can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the vinylic protons (δ 5.0-6.5 ppm), the allylic protons adjacent to the alkyne (δ 2.0-3.0 ppm), the methine proton of the isobutyl group, and the diastereotopic methyl protons of the isobutyl group.[5][6][7]

-

¹³C NMR: The carbon spectrum should display eight distinct signals. The sp-hybridized carbons of the alkyne are anticipated in the δ 65-90 ppm region, while the sp²-hybridized carbons of the alkene will be further downfield (δ 100-150 ppm). The remaining sp³-hybridized carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:[8][9][10][11][12]

-

≡C-H stretch (if terminal): Not applicable for this internal alkyne.

-

=C-H stretch: A sharp band appearing just above 3000 cm⁻¹.

-

C-H stretch (sp³): Bands appearing just below 3000 cm⁻¹.

-

C≡C stretch: A weak to medium intensity band in the 2100-2260 cm⁻¹ region.[8]

-

C=C stretch: A band in the 1610-1680 cm⁻¹ region.

Chemical Reactivity

The chemical behavior of this compound is governed by its conjugated enyne system, making it a versatile substrate for various organic transformations.

-

Electrophilic Additions: The double and triple bonds are susceptible to attack by electrophiles. Reactions with halogens or hydrogen halides would be expected to proceed, with the potential for interesting regiochemical and stereochemical outcomes due to the conjugated system.

-

Cycloaddition Reactions: The enyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, potentially acting as either the diene or dienophile component.

-

Metal-Catalyzed Transformations: Enynes are valuable precursors in a wide array of metal-catalyzed reactions, including cycloisomerizations, and further cross-coupling reactions, enabling the synthesis of complex molecular scaffolds.[2][3]

-

Reduction Reactions: The double and triple bonds can be hydrogenated. Catalytic hydrogenation over platinum or palladium on carbon would likely reduce both functionalities to the corresponding alkane. Selective reduction of the alkyne to a cis-alkene could be achieved using a poisoned catalyst such as Lindlar's catalyst.

Visualized Synthetic Workflow

The following diagram illustrates a logical workflow for the proposed Sonogashira coupling synthesis of this compound.

References

- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR spectrum: Alkynes [quimicaorganica.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

An In-depth Technical Guide to the Molecular Structure of 6-Methylhept-1-en-3-yne

This technical guide provides a comprehensive overview of the molecular structure and properties of 6-Methylhept-1-en-3-yne, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

This compound is an organic molecule with the systematic IUPAC name this compound.[1] It is a member of the enyne family, which is characterized by the presence of both a double (alkene) and a triple (alkyne) bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h4,8H,1,7H2,2-3H3 | PubChem[1] |

| InChIKey | ZABDDGZHXCDSCW-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)CC#CC=C | PubChem[1] |

| CAS Number | 28339-57-3 | PubChem[1] |

Molecular Structure

The structure of this compound consists of a seven-carbon chain with a vinyl group at position 1 and an alkyne group at position 3. A methyl group is substituted at the 6th carbon position.

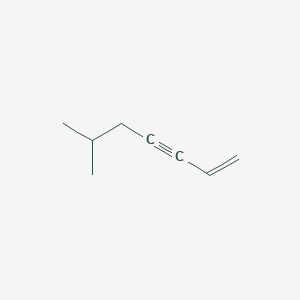

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols

3.1. Synthesis

A plausible synthetic route could involve the Sonogashira coupling of a suitable vinyl halide with a terminal alkyne, followed by alkylation to introduce the iso-butyl group.

3.2. Purification

The crude product would be purified using techniques such as:

-

Flash Column Chromatography: To separate the target compound from starting materials and byproducts.

-

Distillation: If the compound is a liquid at room temperature and thermally stable.

3.3. Structural Characterization

The purified compound would then be characterized using a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to determine the number and environment of hydrogen atoms.

-

¹³C NMR to identify the number and type of carbon atoms.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity of the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, notably the C=C stretch of the alkene and the C≡C stretch of the alkyne.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the conjugated enyne system.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Generalized workflow for the synthesis and characterization of a novel organic compound.

Signaling Pathways and Biological Activity

Currently, there is no available information in scientific databases regarding the biological activity or involvement of this compound in any signaling pathways. Further research would be required to investigate its potential pharmacological or toxicological properties.

Conclusion

This compound is a structurally defined enyne. While its fundamental chemical properties can be deduced from its structure, a comprehensive understanding of its reactivity, biological effects, and potential applications necessitates further experimental investigation. The protocols and workflows outlined in this guide provide a foundational framework for such future studies.

References

In-depth Technical Guide: 6-Methylhept-1-en-3-yne (CAS: 28339-57-3)

Disclaimer: Scientific literature and public databases lack detailed experimental data for 6-Methylhept-1-en-3-yne. This guide compiles all available computed data and proposes a plausible synthetic pathway based on established chemical principles. The experimental protocols and biological data are generalized and should be adapted and verified through laboratory investigation.

Core Compound Information

This compound is a volatile organic compound with a linear eight-carbon chain containing both a double and a triple bond. Its structure suggests potential for use in organic synthesis and as a building block for more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 28339-57-3 |

| Molecular Formula | C₈H₁₂ |

| IUPAC Name | This compound[1] |

| SMILES | CC(C)CC#CC=C[1] |

| InChIKey | ZABDDGZHXCDSCW-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 108.093900383 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Proposed Synthesis Protocol

A specific, validated synthesis protocol for this compound is not available in the surveyed literature. However, a plausible and efficient synthetic route would involve a Sonogashira or Negishi cross-coupling reaction. These methods are widely used for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2][3][4][5][6][7]

Proposed Synthetic Route: Sonogashira Coupling

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3][6][7] For the synthesis of this compound, this would involve the reaction of vinyl bromide with 4-methyl-1-pentyne.

General Reaction:

Experimental Workflow:

References

- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: 6-Methylhept-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylhept-1-en-3-yne is a chemical compound with the molecular formula C8H12 and a molecular weight of 108.18 g/mol .[1] Its IUPAC name clearly defines its structure as a seven-carbon heptane chain with a methyl group at the sixth position, a double bond (ene) at the first carbon, and a triple bond (yne) at the third carbon. This guide provides a summary of the available technical information for this compound.

Chemical Identity and Properties

A comprehensive summary of the key identifiers and physicochemical properties of this compound is presented below. This data is primarily sourced from computational models and public chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C8H12 | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| CAS Number | 28339-57-3 | PubChem[1] |

| Canonical SMILES | CC(C)CC#CC=C | PubChem[1] |

| InChI Key | ZABDDGZHXCDSCW-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Data

Currently, there is a notable absence of detailed, publicly available experimental protocols for the specific synthesis of this compound in peer-reviewed literature or patents. While general synthetic methodologies for enynes are well-established in organic chemistry, a specific and reproducible procedure for this particular molecule has not been found in the course of this review.

Biological Activity and Drug Development Potential

There is no published research detailing the biological activity of this compound. Consequently, its potential applications in drug development are currently unknown. No studies have been identified that investigate its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

Logical Relationship Diagram: Information Availability

The following diagram illustrates the current state of available information for this compound, highlighting the areas where data is lacking.

Caption: Information availability for this compound.

Conclusion

While the chemical structure and basic computed properties of this compound are known, there is a significant gap in the scientific literature regarding its synthesis, experimental characterization, and biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research would be required to synthesize and characterize this molecule, followed by screening for potential biological activities to ascertain any therapeutic potential. Without such foundational research, an in-depth technical guide with detailed experimental protocols and data is not feasible at this time.

References

Technical Guide: Physical Characteristics of 6-Methylhept-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical characteristics of 6-Methylhept-1-en-3-yne. Due to a lack of available experimental data in the public domain, this document also outlines the standard experimental protocols for determining key physical properties of volatile organic compounds such as this.

Core Physical Properties

The following table summarizes the computed physical data for this compound, sourced from the PubChem database.[1] It is important to note that these are predicted values and experimental verification is recommended for precise applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28339-57-3 | PubChem[1] |

Note: Experimental values for boiling point, density, and refractive index are not currently available in surveyed public databases. The following sections detail the standard methodologies for their experimental determination.

Experimental Protocols for Physical Characterization

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, two common methods for determination are the distillation method and the capillary method.[2][3][4][5][6]

1. Simple Distillation Method:

This method is suitable for determining the boiling point of a pure liquid.[3][4]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated, and as it boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.

-

2. Capillary Method (Siwoloboff Method):

This micro-method is useful when only a small amount of the substance is available.

-

Apparatus: A capillary tube sealed at one end, a small test tube, a thermometer, and a heating bath.

-

Procedure:

-

A few drops of the liquid are placed in the small test tube.

-

The capillary tube is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Measurement

The density of a liquid is its mass per unit volume. For volatile organic compounds, a densitometer provides a precise and accurate measurement.[7]

-

Apparatus: A digital densitometer.

-

Procedure:

-

Calibration: The instrument is calibrated using a standard of known density, typically dry air and deionized water.

-

Sample Injection: A small sample of this compound is injected into the measuring cell of the densitometer, ensuring no air bubbles are present.

-

Temperature Control: The temperature of the measuring cell is precisely controlled, as density is temperature-dependent.

-

Measurement: The instrument measures the oscillation frequency of a U-shaped tube containing the sample. This frequency is directly related to the density of the liquid.

-

Data Acquisition: The density value is displayed by the instrument. Multiple readings should be taken to ensure reproducibility.

-

References

- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vernier.com [vernier.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca [canada.ca]

Stereoisomers of 6-Methylhept-1-en-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 6-methylhept-1-en-3-yne, a chiral molecule with potential applications in medicinal chemistry and materials science. Due to a lack of specific literature on this compound, this document outlines proposed strategies for the enantioselective synthesis, chiral resolution, and characterization of its stereoisomers based on established methodologies for similar chiral alkynes. Furthermore, potential biological activities are discussed in the context of known properties of other enyne-containing compounds. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this compound and its derivatives.

Introduction

This compound is a chemical compound with the molecular formula C8H12[1]. Its structure contains both a double bond (ene) and a triple bond (yne), as well as a chiral center at the 6th carbon position. The presence of this stereocenter means that this compound can exist as a pair of enantiomers, (R)-6-methylhept-1-en-3-yne and (S)-6-methylhept-1-en-3-yne. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities and physical properties, making their individual synthesis and characterization crucial for drug development and other applications.

Enyne derivatives, in general, have garnered attention for their interesting biological activities, including potent anti-inflammatory properties[2][3][4]. This is often attributed to their structural similarities with naturally occurring anti-inflammatory agents[2][3][4]. The unique molecular architecture of enediynes, a related class of compounds, is associated with antitumor properties due to their ability to induce DNA strand cleavage[5]. While the specific biological profile of this compound is not yet documented, its structural motifs suggest it could be a valuable subject of investigation.

This guide will detail proposed experimental protocols for the synthesis and analysis of the stereoisomers of this compound, present data in a structured format, and provide visualizations of key workflows.

Stereochemistry

The chirality of this compound arises from the tetrahedral carbon atom at position 6, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a prop-1-en-2-ynyl group. The two enantiomers, (R) and (S), are non-superimposable mirror images of each other.

Proposed Enantioselective Synthesis and Chiral Resolution

As no specific enantioselective synthesis for this compound has been reported, a potential strategy involves the stereoselective synthesis of a chiral precursor. One plausible approach is the asymmetric reduction of a corresponding ketone to establish the chiral alcohol, followed by further synthetic modifications.

Alternatively, a racemic mixture of this compound can be synthesized and then resolved into its individual enantiomers. A common method for the preparation of a similar compound, 6,6-dimethylhept-1-en-4-yn-3-ol, involves the reaction of t-butylacetylide with acrolein[6]. A similar approach could be adapted for the synthesis of the racemic alcohol precursor to this compound.

Experimental Protocol: Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers[7][8]. For alkynes that lack a strong chromophore, derivatization or complexation can be employed to facilitate detection[9].

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. Columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for a wide range of compounds[7][10]. A preliminary screening of different chiral columns is recommended to find the optimal stationary phase[11].

-

Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. A typical starting point would be a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The ratio of the modifier can be adjusted to optimize the separation.

-

Complexation for Enhanced Detection: As this compound lacks a strong UV chromophore, its detection can be challenging. An effective strategy is the pre-column formation of a cobalt-alkyne complex by reacting the analyte with dicobalt octacarbonyl (Co2(CO)8)[9]. This complex is readily detectable at 350 nm.

-

Analysis: The prepared sample is injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Logical Workflow for Chiral Resolution```dot

Caption: Conceptual diagram of chiral recognition using NMR with a chiral solvating agent.

Potential Biological Activity

While no specific biological data exists for this compound, the broader class of enyne compounds has shown notable biological activities.

-

Anti-inflammatory Activity: Many enyne derivatives isolated from natural sources exhibit potent anti-inflammatory effects.[2][3][4] This suggests that the stereoisomers of this compound could be investigated for similar properties.

-

Antimicrobial and Antitumor Activity: The structural motif of conjugated enynes is present in numerous biologically active molecules.[12] Some unnatural enediynes have been synthesized and shown to possess antibacterial and antitumor activities.[5]

Further research is required to determine if the stereoisomers of this compound possess any of these biological activities and if there is a stereospecific difference in their effects.

Data Summary

Due to the absence of experimental data for the stereoisomers of this compound, the following table provides a template for the presentation of anticipated quantitative data that would be generated from the proposed experimental work.

| Parameter | (R)-6-Methylhept-1-en-3-yne | (S)-6-Methylhept-1-en-3-yne | Racemic Mixture |

| Molecular Formula | C8H12 | C8H12 | C8H12 |

| Molecular Weight ( g/mol ) | 108.18 | 108.18 | 108.18 |

| Specific Rotation [α]D | Predicted (+) | Predicted (-) | 0 |

| HPLC Retention Time (min) | tR1 | tR2 | tR1, tR2 |

| ¹H NMR Chemical Shift (ppm) | δR | δS | δR, δS |

| ¹³C NMR Chemical Shift (ppm) | δ'R | δ'S | δ'R, δ'S |

| IC50 (Anti-inflammatory Assay) | To be determined | To be determined | To be determined |

| MIC (Antibacterial Assay) | To be determined | To be determined | To be determined |

*In the presence of a chiral auxiliary.

Conclusion

The stereoisomers of this compound represent unexplored chemical entities with potential for applications in various scientific fields, particularly in drug discovery. This technical guide provides a roadmap for their synthesis, separation, and characterization based on established principles of stereoselective chemistry. The proposed experimental protocols for chiral HPLC and NMR spectroscopy offer robust methods for isolating and identifying the individual enantiomers. Future research should focus on executing these proposed studies to elucidate the specific properties of each stereoisomer and to explore their potential biological activities. The findings from such research will be crucial in unlocking the full potential of these chiral molecules.

References

- 1. This compound | C8H12 | CID 71356184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of Unnatural Enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

6-Methylhept-1-en-3-yne: A Technical Guide to Its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylhept-1-en-3-yne is a chemical compound belonging to the enyne class, characterized by the presence of both a double and a triple carbon-carbon bond. While specific historical data on its discovery is scarce in readily available literature, its synthesis and properties can be understood through established principles of organic chemistry. This technical guide provides a summary of its known physicochemical properties and outlines a plausible synthetic route based on modern cross-coupling methodologies. Detailed experimental protocols, quantitative data from related reactions, and diagrams of the synthetic pathway and catalytic cycle are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models available in public chemical databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | PubChem |

| Molecular Weight | 108.18 g/mol | PubChem |

| CAS Number | 28339-57-3 | PubChem |

| Computed XLogP3 | 3.1 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 117 | PubChem |

Table 1: Physicochemical Properties of this compound.[1]

Proposed Synthesis: Sonogashira Coupling

The synthesis of enynes such as this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a vinyl halide with a terminal alkyne, is a particularly powerful and widely used method for this purpose.

A plausible and efficient route for the synthesis of this compound is the Sonogashira coupling of vinyl bromide with 4-methyl-1-pentyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of Vinyl Bromide with 4-Methyl-1-pentyne

The following is a detailed, representative experimental protocol for the synthesis of this compound, adapted from established procedures for Sonogashira couplings.

Materials:

-

4-Methyl-1-pentyne

-

Vinyl bromide (as a solution in a suitable solvent or condensed gas)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar, a condenser, and a rubber septum is flushed with an inert gas (argon or nitrogen).

-

Reagent Addition: To the flask, add copper(I) iodide (0.02-0.05 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 equivalents).

-

Solvent and Base: Add anhydrous THF and freshly distilled triethylamine (2-3 equivalents).

-

Alkyne Addition: Add 4-methyl-1-pentyne (1.0 equivalent) to the reaction mixture via syringe.

-

Vinyl Halide Addition: Slowly add vinyl bromide (1.0-1.2 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data from Related Reactions

While the exact yield for the synthesis of this compound is not documented, the yields of similar Sonogashira couplings are typically high. Table 2 provides representative yields for the coupling of various vinyl halides with terminal alkynes.

| Vinyl Halide | Terminal Alkyne | Catalyst System | Yield (%) | Reference |

| Vinyl Bromide | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 85 | General Literature |

| Vinyl Iodide | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / n-BuNH₂ | 92 | General Literature |

| Vinyl Bromide | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 88 | General Literature |

| (E)-1-Iodo-1-octene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | 95 | General Literature |

Table 2: Representative Yields for Sonogashira Coupling Reactions.

Sonogashira Coupling Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

The palladium cycle begins with the oxidative addition of the vinyl halide to a Pd(0) complex. This is followed by transmetalation with a copper acetylide intermediate, which is formed in the copper cycle. The final step in the palladium cycle is reductive elimination, which forms the C-C bond of the enyne product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper acetylide, which then participates in the transmetalation step of the palladium cycle.

Conclusion

While the historical discovery of this compound is not well-documented, its synthesis can be confidently approached using modern synthetic methods. The Sonogashira coupling provides a robust and high-yielding pathway to this and other enyne compounds. The information and protocols provided in this guide are intended to be a valuable resource for researchers engaged in the synthesis of complex organic molecules for various applications, including drug discovery and materials science. Further research into the specific biological activities and material properties of this compound may reveal novel applications for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylhept-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Methylhept-1-en-3-yne, a valuable intermediate in organic synthesis. The described method is based on the well-established Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with a vinyl halide.[1][2][3] This protocol provides a reliable and scalable method for the preparation of this compound in a laboratory setting.

Overview of the Synthesis

The synthesis of this compound is achieved via a Sonogashira coupling reaction between 3-methyl-1-butyne and vinyl bromide. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The general reaction scheme is as follows:

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 3-Methyl-1-butyne | Reagent | Sigma-Aldrich | |

| Vinyl bromide (1.0 M solution in THF) | Reagent | Sigma-Aldrich | Handle in a fume hood |

| Tetrakis(triphenylphosphine)palladium(0) | Reagent | Strem Chemicals | |

| Copper(I) iodide | Reagent | Acros Organics | |

| Triethylamine (Et₃N) | Anhydrous | Fisher Scientific | Distill from CaH₂ before use |

| Tetrahydrofuran (THF) | Anhydrous | EMD Millipore | |

| Diethyl ether | Anhydrous | J.T. Baker | |

| Saturated aqueous NH₄Cl | Laboratory | - | |

| Brine (Saturated aqueous NaCl) | Laboratory | - | |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory | - | |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |

| Hexane | HPLC Grade | - | For column chromatography |

| Ethyl acetate | HPLC Grade | - | For column chromatography |

Equipment:

-

Round-bottom flasks

-

Condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Syringes and needles

-

Schlenk line (optional, but recommended)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Detailed Synthesis Protocol:

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a rubber septum, add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol) and copper(I) iodide (0.19 g, 1.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous tetrahydrofuran (100 mL) and anhydrous triethylamine (28 mL, 200 mmol) via syringe.

-

Stir the mixture at room temperature until the catalysts dissolve.

-

-

Addition of Reactants:

-

Add 3-methyl-1-butyne (6.81 g, 100 mmol) to the reaction mixture via syringe.

-

Slowly add a 1.0 M solution of vinyl bromide in THF (100 mL, 100 mmol) to the flask dropwise over 30 minutes using a syringe pump.

-

During the addition, maintain the reaction temperature below 30 °C. An ice bath may be used if necessary.

-

-

Reaction:

-

After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure this compound.

-

Expected Yield and Characterization Data:

| Parameter | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol |

| Boiling Point | ~135-137 °C |

| Expected Yield | 70-85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.65 (dd, 1H), 5.38 (dd, 1H), 5.25 (dd, 1H), 2.65 (sept, 1H), 1.20 (d, 6H) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 122.8, 116.5, 92.1, 80.5, 27.8, 22.1 ppm |

| IR (neat) | 3300 (w), 2970 (s), 2220 (m), 1630 (m), 960 (s), 910 (s) cm⁻¹ |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Vinyl bromide is a flammable and toxic gas. Handle the THF solution with care.

-

Palladium catalysts are toxic and should be handled with care.

-

Triethylamine is a corrosive and flammable liquid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reaction Mechanisms of 6-Methylhept-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms involving 6-methylhept-1-en-3-yne, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for structurally similar 1,6-enynes and are intended to serve as a comprehensive guide for the synthesis of complex carbocyclic and heterocyclic scaffolds.

Overview of Reactivity

This compound possesses two key reactive functionalities: a terminal alkene and an internal alkyne. This arrangement makes it an ideal substrate for a variety of intramolecular cyclization reactions, primarily transition metal-catalyzed processes and pericyclic reactions. The key reaction pathways explored in these notes are:

-

Intramolecular Pauson-Khand Reaction: A powerful method for the synthesis of bicyclic cyclopentenones.

-

Ring-Closing Enyne Metathesis (RCEYM): A route to functionalized five-membered rings containing a conjugated diene system.

-

Diels-Alder Reaction: Where the enyne can act as a dienophile, leading to the formation of six-membered rings.

Intramolecular Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1][2] For this compound, this intramolecular reaction leads to the formation of a bicyclo[3.3.0]octenone skeleton, a common core in various natural products.[1]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the Pauson-Khand reaction of a 1,6-enyne is initiated by the formation of a dicobalt hexacarbonyl-alkyne complex.[1] Subsequent coordination of the tethered alkene to one of the cobalt centers is followed by migratory insertion of the alkene into a cobalt-carbon bond, forming a metallacyclopentane. Carbonyl insertion and subsequent reductive elimination yield the bicyclic cyclopentenone product.[2]

The regioselectivity of the alkene insertion typically proceeds to form the less strained five-membered ring. For 1,6-enynes like this compound, this leads to the formation of the bicyclo[3.3.0]octane system.[3] The stereochemistry of the newly formed ring junction is influenced by the substituents on the tether.

Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydro-1H-pentalen-2(3aH)-one

This protocol is a generalized procedure based on established methods for intramolecular Pauson-Khand reactions of terminal 1,6-enynes.[2]

Materials:

-

This compound

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Degassed solvent (e.g., mesitylene or toluene)

-

Round bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Add freshly degassed solvent (to a concentration of approximately 0.05 M).

-

Add dicobalt octacarbonyl (1.1 equivalents) in a single portion.

-

Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data for Representative Intramolecular Pauson-Khand Reactions

| Enyne Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,6-Enyne | Co₂(CO)₈ | Toluene | 110 | 24 | 50-70 | [2] |

| N-Tosyl-1,6-enyne | Co₂(CO)₈, NMO | CH₂Cl₂ | 25 | 12 | 85 | [4] |

| Oxygen-tethered 1,6-enyne | Mo(CO)₆ | Toluene | 110 | 18 | 70-90 | [5] |

NMO = N-Methylmorpholine N-oxide

Ring-Closing Enyne Metathesis (RCEYM)

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal carbenes, most commonly ruthenium-based Grubbs-type catalysts.[6][7] The intramolecular version, RCEYM, transforms an enyne into a cyclic compound containing a 1,3-diene moiety.[8][9] For this compound, this reaction provides access to a substituted cyclopentadiene derivative.

Reaction Mechanism

The catalytic cycle of RCEYM is generally believed to initiate with the reaction of the ruthenium carbene with the alkene moiety (the "ene-then-yne" pathway) to form a new ruthenium alkylidene and release ethene.[10] This is followed by intramolecular coordination and [2+2] cycloaddition with the alkyne to form a ruthenacyclobutene intermediate. A retro-[2+2] cycloaddition then furnishes the cyclic 1,3-diene product and regenerates a ruthenium carbene, which continues the catalytic cycle.[10] The reaction is often carried out under an atmosphere of ethylene to promote the turnover of the catalyst.[8]

Experimental Protocol: Synthesis of 5-isobutyl-1,3-cyclopentadiene

This is a generalized protocol for the RCEYM of terminal 1,6-enynes using a Grubbs-type catalyst.[8]

Materials:

-

This compound

-

Grubbs Catalyst® (e.g., 1st or 2nd Generation)

-

Degassed, anhydrous solvent (e.g., dichloromethane or toluene)

-

Schlenk flask, vacuum line, and inert atmosphere setup

-

Ethylene gas (optional, but recommended for terminal alkynes)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent (typically at a concentration of 0.01-0.05 M).

-

Add the Grubbs catalyst (typically 1-5 mol%).

-

If using ethylene, purge the flask with ethylene gas and maintain a positive pressure (e.g., via a balloon) throughout the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentrate the mixture and purify by flash column chromatography on silica gel.

Quantitative Data for Representative RCEYM Reactions

| Enyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Terminal 1,6-enyne | Grubbs I (5) | Toluene | 80 | 12 | 90 (with ethylene) | [8] |

| Internal 1,6-enyne | Grubbs II (2) | CH₂Cl₂ | 40 | 4 | 85 | [6] |

| Hindered 1,6-enyne | Hoveyda-Grubbs II (5) | Toluene | 60 | 24 | 75 | [11] |

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[12] In the context of this compound, the alkene moiety can act as a dienophile, reacting with a suitable diene. The reactivity of the unconjugated alkene in this compound is generally lower than that of alkenes conjugated to electron-withdrawing groups.[13] Therefore, the reaction may require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently.[14][15]

Reaction Mechanism and Regioselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[12] The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. For an unsymmetrical dienophile like this compound, the reaction with an unsymmetrical diene can lead to a mixture of regioisomers. Lewis acid catalysis can enhance both the reaction rate and the regioselectivity by coordinating to the dienophile.[16]

Experimental Protocol: Synthesis of a Substituted Cyclohexene Derivative

This is a generalized protocol for a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

-

This compound

-

A suitable diene (e.g., cyclopentadiene, isoprene)

-

Lewis acid (e.g., AlCl₃, BF₃·OEt₂)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere setup

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the diene and the solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

In a separate flask, dissolve this compound in the solvent.

-

To the dienophile solution, slowly add the Lewis acid (typically 0.1-1.0 equivalents).

-

Add the activated dienophile solution dropwise to the diene solution.

-

Stir the reaction at the chosen temperature and monitor by TLC.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Representative Diels-Alder Reactions

| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Cyclopentadiene | Methyl acrylate | None | Neat | 25 | 90 | [17] |

| Isoprene | Maleic anhydride | None | Toluene | 80 | 95 | [18] |

| 1,3-Butadiene | Acrolein | AlCl₃ | CH₂Cl₂ | 0 | 88 | [14] |

Visualized Signaling Pathways and Workflows

Caption: Pauson-Khand reaction mechanism.

References

- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 3. Synthesis of 3-Bicyclo[3.3.0]octene Derivatives Containing Multiple Chiral Centers [cjcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 8. Enyne Metathesis [organic-chemistry.org]

- 9. soc.chim.it [soc.chim.it]

- 10. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. ias.ac.in [ias.ac.in]

- 15. mdpi.com [mdpi.com]

- 16. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Synthesis of 6-Methylhept-1-en-3-yne via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-methylhept-1-en-3-yne, a valuable enyne building block in organic synthesis. The primary method detailed is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Two plausible synthetic routes are presented, based on analogous reactions reported in the literature, to afford the target molecule. These notes are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science, where enyne scaffolds are of significant interest.

Introduction

Enyne moieties are crucial structural motifs in a wide array of biologically active molecules and functional organic materials. The synthesis of specifically substituted enynes, such as this compound, is therefore of considerable importance. The Grignard reaction stands out as a classic and reliable method for the construction of such carbon skeletons. This protocol outlines the synthesis of this compound through the nucleophilic addition of a Grignard reagent to an appropriate electrophile.

Synthetic Pathways

Two primary retrosynthetic disconnections for this compound are considered, each employing a Grignard reaction as the key bond-forming step:

Pathway A: Reaction of isovaleraldehyde (3-methylbutanal) with vinylmagnesium bromide. Pathway B: Reaction of propynal with isobutylmagnesium bromide.

Experimental Protocols

General Considerations: All Grignard reactions must be conducted under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water and alcohols. Glassware should be oven-dried prior to use, and anhydrous solvents are essential.

Pathway A: Reaction of Isovaleraldehyde with Vinylmagnesium Bromide

This pathway involves the formation of a secondary alcohol intermediate, which would then require dehydration to yield the final enyne product.

Step 1: Synthesis of 1-Penten-4-methyl-3-ol

-

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Vinylmagnesium bromide (typically 1.0 M solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of isovaleraldehyde in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol.

-

Step 2: Dehydration of 1-Penten-4-methyl-3-ol

-

Materials:

-

Crude 1-Penten-4-methyl-3-ol

-

Dehydrating agent (e.g., phosphorus oxychloride in pyridine, or a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., pyridine or toluene)

-

-

Procedure (using POCl₃ in Pyridine):

-

Dissolve the crude alcohol in anhydrous pyridine and cool the solution to 0 °C.

-

Slowly add phosphorus oxychloride dropwise with stirring.

-

After the addition, allow the mixture to stir at room temperature or gently heat to drive the elimination reaction to completion (monitor by TLC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with diethyl ether.

-

Wash the organic extract successively with water, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

-

Pathway B: Reaction of Propynal with Isobutylmagnesium Bromide

This pathway directly forms the propargyl alcohol, 6-methylhept-1-en-3-yn-5-ol, which would then undergo dehydration.

Step 1: Synthesis of 6-Methylhept-1-en-3-yn-5-ol

-

Materials:

-

Propynal (propargyl aldehyde)

-

Isobutylmagnesium bromide (can be prepared from isobutyl bromide and magnesium turnings or purchased as a solution)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of propynal in anhydrous diethyl ether.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the isobutylmagnesium bromide solution via a dropping funnel.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

-

Work up the reaction as described in Pathway A, Step 1 to isolate the crude propargyl alcohol.

-

Step 2: Dehydration of 6-Methylhept-1-en-3-yn-5-ol

-

Follow the dehydration procedure as described in Pathway A, Step 2 to obtain this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound is available in the searched literature, the following table provides representative data for a generic Grignard reaction with an aldehyde to form a secondary alcohol, which is the key step in the proposed syntheses.

| Parameter | Value |

| Reactants | Aldehyde, Grignard Reagent |

| Stoichiometry | Aldehyde:Grignard Reagent (1 : 1.1) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours |

| Work-up | Saturated NH₄Cl (aq.) |

| Purification | Column Chromatography/Distillation |

| Typical Yield | 60 - 85% |

Visualizations

Reaction Scheme

Caption: General scheme of a Grignard reaction with an aldehyde.

Experimental Workflow

Caption: A typical experimental workflow for a Grignard synthesis.

Safety Precautions

-

Grignard reagents are highly flammable and react violently with water. Handle them with extreme care under an inert atmosphere.

-

Anhydrous diethyl ether and THF are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

-

Propynal is a volatile and toxic aldehyde. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme caution.

Conclusion

The Grignard reaction provides a feasible and efficient method for the synthesis of this compound. The two proposed pathways offer flexibility in the choice of starting materials. While specific experimental data for this exact compound is not detailed in the literature, the provided protocols, based on analogous and well-established procedures, offer a solid foundation for its successful synthesis. Researchers should optimize the reaction conditions and purification methods for their specific laboratory settings.

Application Note: Purification of 6-Methylhept-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the purification of 6-Methylhept-1-en-3-yne, a volatile enyne of interest in synthetic organic chemistry and drug discovery. The described methodology utilizes fractional distillation under reduced pressure followed by silica gel flash column chromatography to achieve high purity. This protocol is intended to provide a reliable method for obtaining purified this compound for subsequent use in research and development.

Introduction

This compound is a valuable building block in organic synthesis due to its reactive vinyl and propargyl functionalities. The presence of both a double and a triple bond allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex molecules. Achieving high purity of this compound is crucial for ensuring the success and reproducibility of subsequent reactions. This application note provides a step-by-step guide for its purification.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning the purification strategy, particularly for techniques like distillation.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C8H12 | [1] |

| Molar Mass | 108.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |

| Boiling Point (Predicted) | ~130-140 °C at 760 mmHg | General knowledge based on similar structures |

| Density (Predicted) | ~0.8 g/mL | General knowledge based on similar structures |

| Solubility | Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane) | General knowledge |

Experimental Protocol

This protocol describes a two-step purification process for this compound, starting with a crude reaction mixture. The initial fractional distillation serves to remove low-boiling impurities and unreacted starting materials, while the subsequent flash chromatography removes closely related byproducts.

Materials and Equipment:

-

Crude this compound reaction mixture

-

Round-bottom flasks

-

Fractional distillation apparatus (Vigreux column, condenser, receiving flask)

-

Vacuum pump and pressure gauge

-

Heating mantle with stirrer

-

Silica gel (230-400 mesh)

-

Glass column for flash chromatography

-

Compressed air or nitrogen for flash chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Potassium permanganate stain

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Fractional Distillation

-

Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed and greased.

-

Charging the Flask: Charge the distillation flask with the crude this compound mixture. Add a magnetic stir bar.

-

Evacuation: Carefully evacuate the system to the desired pressure (e.g., 20-30 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle while stirring.

-

Fraction Collection: Monitor the head temperature closely. Collect the fraction corresponding to the boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions.

-

Analysis: Analyze the collected fractions by TLC to assess the purity.

Step 2: Silica Gel Flash Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica in hexane.

-

Sample Loading: Dissolve the partially purified this compound from the distillation in a minimal amount of hexane. Load the sample onto the top of the silica gel column.

-

Elution: Elute the column with a hexane/ethyl acetate solvent system. A typical starting gradient would be 99:1 (hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary. Monitor the elution by TLC.

-

Fraction Collection: Collect fractions in test tubes or small flasks.

-

Purity Analysis: Analyze the collected fractions by TLC. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

Logical Workflow

Caption: Purification workflow for this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle volatile organic solvents with care.

-

Be cautious when working with reduced pressure systems.

Conclusion

The described two-step purification protocol provides a robust method for obtaining high-purity this compound. The combination of fractional distillation and flash column chromatography effectively removes a wide range of impurities. The purity of the final product should be confirmed by appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

The Synthetic Potential of 6-Methylhept-1-en-3-yne: A Versatile Yet Underexplored Building Block

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to accelerate the discovery of new therapeutics. The enyne moiety, a conjugated system of an alkene and an alkyne, represents a powerful functional group in organic synthesis, offering a gateway to diverse and complex molecular architectures. This report focuses on the potential applications of 6-methylhept-1-en-3-yne as a versatile building block in the context of total synthesis and methodology development.

Extensive searches of the scientific literature and chemical databases did not yield specific examples of the application of this compound in the total synthesis of natural products or complex pharmaceuticals. This suggests that this particular substituted enyne remains a relatively underexplored building block in the field of organic synthesis. However, the inherent reactivity of the enyne functionality provides a strong basis for predicting its utility in a variety of synthetic transformations. This document, therefore, serves as a forward-looking guide, outlining the potential of this compound based on established enyne chemistry.

Predicted Reactivity and Synthetic Applications

The conjugated vinyl and alkyne groups in this compound are ripe for a multitude of chemical transformations. The terminal alkyne can be readily functionalized, while the double bond can participate in various addition and cycloaddition reactions. The iso-butyl group provides steric bulk and lipophilicity, which can influence reaction selectivity and the physical properties of downstream products.

Potential Synthetic Transformations:

-

Cycloaddition Reactions: The enyne scaffold is an excellent substrate for various cycloaddition reactions, including Diels-Alder, Pauson-Khand, and [4+2] or [2+2] cycloadditions. These reactions can rapidly generate carbocyclic and heterocyclic ring systems, which are common motifs in biologically active molecules.

-

Transition Metal-Catalyzed Cycloisomerizations: In the presence of transition metal catalysts (e.g., gold, platinum, rhodium), enynes can undergo cycloisomerization to form a variety of cyclic structures, including five- and six-membered rings. This powerful transformation allows for the efficient construction of complex molecular skeletons from a linear precursor.

-

Hydrometallation and Cross-Coupling: The alkyne moiety can undergo regioselective hydrometallation (e.g., hydroboration, hydrosilylation, hydrostannylation) to generate vinylmetal species. These intermediates can then be used in a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the molecular framework.

-

Addition Reactions: The double and triple bonds are susceptible to a variety of electrophilic and nucleophilic addition reactions, allowing for the introduction of diverse functional groups.

Hypothetical Experimental Protocol: Gold-Catalyzed Enyne Cycloisomerization

Below is a hypothetical protocol for a gold-catalyzed cycloisomerization of this compound. This protocol is based on well-established procedures for similar enyne substrates and serves as a starting point for experimental investigation.

Reaction: Gold(I)-Catalyzed 5-endo-dig Cyclization of this compound

Table 1: Hypothetical Reaction Parameters

| Parameter | Value |

| Reactant | This compound |

| Catalyst | [Au(PPh₃)Cl]/AgSbF₆ |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Hypothetical Yield | 75-90% |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

-

Dissolve the substrate in anhydrous dichloromethane (5 mL).

-

In a separate vial, prepare the catalyst precursor by dissolving [Au(PPh₃)Cl] (0.02 mmol, 2 mol%) and AgSbF₆ (0.02 mmol, 2 mol%) in anhydrous dichloromethane (1 mL). Stir for 5 minutes at room temperature, protected from light. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

-

Add the catalyst solution dropwise to the solution of the enyne substrate at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by adding a small amount of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

Visualization of a Potential Synthetic Transformation

The following diagram illustrates a hypothetical transition metal-catalyzed cycloisomerization of this compound, a common and powerful transformation for this class of compounds.

Application Notes and Protocols for the Catalytic Hydrogenation of 6-Methylhept-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 6-Methylhept-1-en-3-yne. The hydrogenation of enynes is a critical transformation in organic synthesis, allowing for the selective reduction of alkynes and alkenes to produce a variety of saturated and unsaturated compounds. The resulting products, including 6-methylheptadienes, 6-methylheptenes, and 6-methylheptane, are valuable intermediates in the synthesis of complex organic molecules and pharmacologically active compounds. This document outlines protocols for complete hydrogenation to the corresponding alkane, as well as selective hydrogenations to yield the diene and alkene, utilizing common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Lindlar's catalyst. While specific quantitative data for the hydrogenation of this compound is not extensively available in the public domain, this document provides expected outcomes based on established chemical principles and data from analogous reactions.

Introduction

The catalytic hydrogenation of unsaturated hydrocarbons is a fundamental process in organic chemistry with broad applications in the pharmaceutical and fine chemical industries. The selective reduction of a polyunsaturated substrate like this compound offers access to a range of products, each with its own potential for further functionalization. The presence of both an alkene and an alkyne functionality allows for a stepwise reduction, which can be controlled by the choice of catalyst and reaction conditions.

The complete saturation of this compound yields 6-methylheptane, a branched alkane. Such saturated hydrocarbon scaffolds are often found in the core structures of various drug molecules. Partial hydrogenation can lead to the formation of (Z)- or (E)-6-Methylhept-1,3-diene or 6-Methyl-1-heptene, which are versatile building blocks for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, derivatives of 6-methylheptane have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

Reaction Pathways and Products

The catalytic hydrogenation of this compound can proceed through several pathways depending on the catalyst and reaction conditions employed. The primary products are (Z)-6-Methylhept-1,3-diene, 6-Methyl-1-heptene, and 6-methylheptane.

Caption: Reaction pathways for the catalytic hydrogenation of this compound.

Data Presentation

The following tables summarize the expected products and their characteristic NMR chemical shifts. Note that these are predicted values based on analogous structures and may vary slightly in experimental settings.

Table 1: Products of Catalytic Hydrogenation of this compound

| Product Name | Molecular Formula | Catalyst | Expected Major Product |

| (Z)-6-Methylhept-1,3-diene | C₈H₁₄ | Lindlar's Catalyst | Yes |

| 6-Methyl-1-heptene | C₈H₁₆ | Pd/C (mild conditions) | Yes |

| 6-Methylheptane | C₈H₁₈ | Pd/C (forcing conditions) | Yes |

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Hydrogenation Products

| Proton | (Z)-6-Methylhept-1,3-diene | 6-Methyl-1-heptene | 6-Methylheptane |

| CH₃ (on C6) | ~0.9 (d) | ~0.88 (d) | ~0.85 (d) |

| CH (on C6) | ~2.1 (m) | ~1.5 (m) | ~1.5 (m) |

| CH₂ (on C5) | ~2.0 (t) | ~1.1-1.3 (m) | ~1.1-1.3 (m) |

| CH₂ (on C4) | - | ~1.1-1.3 (m) | ~1.1-1.3 (m) |

| CH (on C3) | ~5.5-6.0 (m) | - | - |

| CH (on C2) | ~5.5-6.0 (m) | ~5.7 (m) | - |

| CH₂ (on C1) | ~5.0-5.2 (m) | ~4.9 (m) | - |

| CH₃ (on C1) | - | - | ~0.87 (t) |

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Hydrogenation Products

| Carbon | (Z)-6-Methylhept-1,3-diene | 6-Methyl-1-heptene | 6-Methylheptane |

| C1 | ~115 | ~114 | ~14 |

| C2 | ~130-140 | ~139 | ~23 |

| C3 | ~130-140 | ~34 | ~32 |

| C4 | ~125 | ~29 | ~39 |

| C5 | ~38 | ~38 | ~28 |

| C6 | ~28 | ~28 | ~28 |

| C7 | ~22 | ~22 | ~22.5 |

| C8 | - | - | - |

Experimental Protocols

The following are generalized protocols for the catalytic hydrogenation of this compound. Researchers should optimize these conditions for their specific equipment and desired outcomes.

Protocol 1: Complete Hydrogenation to 6-Methylheptane using Pd/C

Objective: To fully reduce the alkyne and alkene functionalities of this compound to yield 6-methylheptane.

Materials:

-

This compound

-